molecular formula C11H15N5 B3043533 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine CAS No. 885499-56-9

1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine

Numéro de catalogue: B3043533
Numéro CAS: 885499-56-9
Poids moléculaire: 217.27 g/mol
Clé InChI: SOYJTCRGELSHIV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine is a compound known for its significant role as an inhibitor of protein kinase B (PKB or Akt). This compound is part of a class of molecules that have shown potential in cancer therapy due to their ability to interfere with intracellular signaling pathways that regulate cell growth and survival .

Mécanisme D'action

Target of Action

The primary target of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

This compound acts as an ATP-competitive inhibitor of PKB . It has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This means it competes with ATP for binding to the kinase, thereby inhibiting its activity .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB is a key downstream component in this pathway . When extracellular growth factors bind to tyrosine receptor kinases at the cell surface, it leads to the activation of PI3K . This in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which promotes the activation of PKB . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

While the compound is active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that it has a significant impact on the molecular and cellular effects of PKB’s action.

Analyse Biochimique

Biochemical Properties

1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine interacts with PKB, providing ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . The nature of these interactions involves the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines .

Cellular Effects

The effects of this compound on cells are significant. It influences cell function by modulating signaling through PKB . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with PKB promotes both cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with PKB, leading to enzyme inhibition . This results in changes in gene expression and impacts several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Temporal Effects in Laboratory Settings

It is known that the compound is a potent and orally bioavailable inhibitor of PKB

Dosage Effects in Animal Models

Early studies have shown that representative compounds strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Metabolic Pathways

The metabolic pathways involving this compound are centered around its interaction with PKB

Transport and Distribution

Current knowledge suggests that its effects are primarily localized to areas where PKB signaling is active .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interaction with PKB

Méthodes De Préparation

The synthesis of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with piperidine derivatives. This reaction is often carried out in solvents such as 1-butanol or 1,4-dioxane . The resulting intermediate compounds can then be further modified to enhance their bioavailability and selectivity .

Applications De Recherche Scientifique

Inhibition of Protein Kinase B (PKB)

The primary application of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine is its role as an inhibitor of PKB, a key player in the PI3K-Akt signaling pathway, which is often dysregulated in cancer. This compound has been shown to exhibit:

  • Potent Inhibition : It acts as an ATP-competitive inhibitor of PKBβ with a selectivity ratio of up to 150-fold over PKA (Protein Kinase A) .
  • In Vivo Efficacy : Studies indicate that this compound can inhibit tumor growth in human xenograft models at well-tolerated doses, suggesting its potential as an anticancer agent .

Development of Orally Bioavailable Inhibitors

Research has focused on modifying the structure of this compound to enhance its pharmacokinetic properties:

  • Structural Modifications : Variations in the linker group and substituents have led to the identification of more effective inhibitors with improved oral bioavailability .
CompoundSelectivity for PKBOral BioavailabilityIn Vivo Activity
Original CompoundHighLowModerate
Modified Compound AHigherImprovedStrong
Modified Compound BHighestEnhancedVery Strong

Applications in Cancer Therapy

Given its mechanism of action, the compound is being investigated for its therapeutic potential in various cancers:

  • Tumor Growth Inhibition : Research has demonstrated that compounds derived from this compound can significantly inhibit the growth of tumors in preclinical models .

Case Studies and Findings

Several studies have documented the effectiveness of this compound:

  • Study on PKB Inhibition :
    • A series of experiments highlighted the compound's ability to selectively inhibit PKBβ while sparing PKA, which is crucial for minimizing side effects associated with broader kinase inhibition .
  • Tumor Xenograft Models :
    • In vivo studies using human tumor xenografts showed that treatment with this compound resulted in significant tumor regression compared to control groups .
  • Pharmacokinetic Studies :
    • Modifications aimed at improving bioavailability were successful; certain derivatives exhibited favorable absorption and distribution characteristics when tested in animal models .

Activité Biologique

1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, often referred to as compound CCT128930 , has garnered attention for its biological activity, particularly as an inhibitor of Protein Kinase B (PKB or Akt). This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, structure-activity relationships, and potential therapeutic applications.

Overview of PKB Inhibition

PKB is a crucial player in various cellular signaling pathways that regulate growth, survival, and metabolism. Its dysregulation is frequently implicated in cancer progression. Therefore, selective inhibitors of PKB are being explored as potential anticancer agents.

This compound has been identified as a potent ATP-competitive inhibitor of PKBβ with significant selectivity over related kinases such as PKA. The compound demonstrated up to 150-fold selectivity for PKB compared to PKA in vitro, making it a promising candidate for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The structural modifications made to the pyrrolo[2,3-d]pyrimidine scaffold have been pivotal in enhancing the compound's potency and selectivity. The introduction of various substituents on the piperidine ring has been shown to affect both the binding affinity and selectivity towards PKB. For instance:

  • Substituents at N-7 and C-5 : Molecular docking studies indicated that specific hydrophobic and hydrophilic groups at these positions could optimize interactions with the active site of PKB .
  • Linker Variations : Modifications in the linker group between the piperidine and the pyrrolo moiety were explored to improve oral bioavailability and metabolic stability. Compounds with 4-amino substitutions exhibited enhanced pharmacokinetic properties .

Biological Assays and In Vivo Studies

In vitro assays have confirmed that this compound effectively inhibits PKB activity, leading to reduced cell proliferation in cancer cell lines. Notably:

  • Tumor Xenograft Models : In vivo studies using human tumor xenografts in nude mice demonstrated that this compound significantly inhibited tumor growth at well-tolerated doses. The modulation of biomarkers associated with PKB signaling was also observed .

Table 1: Summary of Biological Activity

Parameter Value
Selectivity for PKB over PKAUp to 150-fold
IC50 (PKB inhibition)Nanomolar range
In vivo efficacySignificant tumor growth inhibition
Oral bioavailabilityImproved with structural modifications

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Antitumor Activity : A study demonstrated that this compound inhibited the growth of various human cancer cell lines by inducing apoptosis through PKB pathway modulation .
  • Antimalarial Potential : Research into related pyrrolo[2,3-d]pyrimidines suggested potential antiplasmodial activity against Plasmodium falciparum CDPK4, indicating broader biological applications beyond oncology .

Propriétés

IUPAC Name

1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c12-8-2-5-16(6-3-8)11-9-1-4-13-10(9)14-7-15-11/h1,4,7-8H,2-3,5-6,12H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYJTCRGELSHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=NC3=C2C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To [1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester (57 mg, 0.18 mmol) was added HCl (1 ml, 4M solution in dioxane, 4 mmol). The solution was stirred at room temperature for 1 hour, and then diethyl ether was added (4 ml). The ethereal layer was discarded and the solid triturated with a further portion of ether (4 ml) and dried [product mass 27 mg]. A portion of the product was dissolved in methanol, absorbed onto an acidic resin SCX-2 cartridge, and the free base was eluted with 1M ammonia in methanol. LC/MS (LCT) Rt 0.81 [M+H]+ 218
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine
Reactant of Route 3
Reactant of Route 3
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine
Reactant of Route 4
Reactant of Route 4
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine
Reactant of Route 5
Reactant of Route 5
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine
Reactant of Route 6
Reactant of Route 6
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.